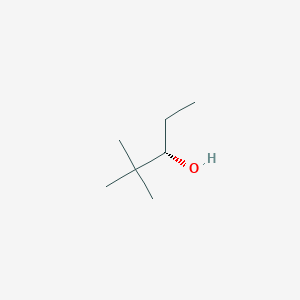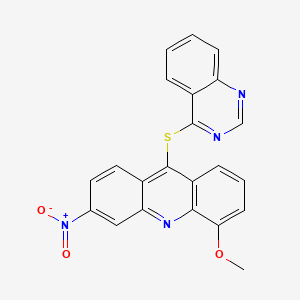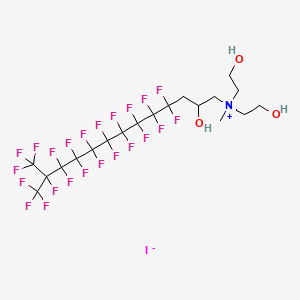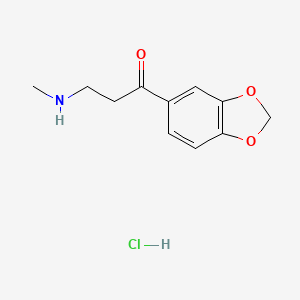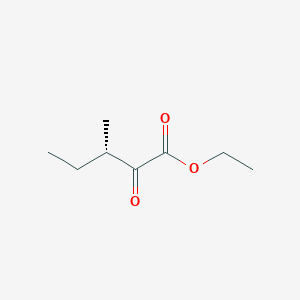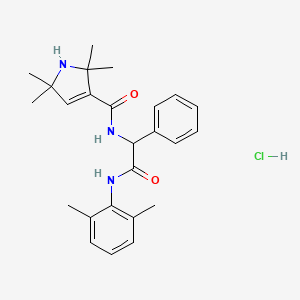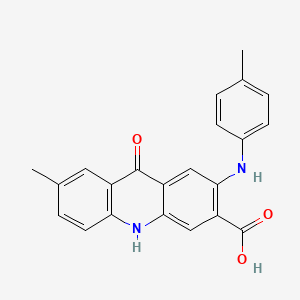
2-Methyl-7-toluidinoquinacridone-6-carboxylic acid
Vue d'ensemble
Description
2-Methyl-7-toluidinoquinacridone-6-carboxylic acid is an organic compound with the molecular formula C22H18N2O3. This compound is part of the quinacridone family, which is known for its vibrant pigments and applications in various industries, including paints, inks, and plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-toluidinoquinacridone-6-carboxylic acid typically involves the condensation of appropriate aniline derivatives with phthalic anhydride, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinacridone core.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-7-toluidinoquinacridone-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinacridone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinacridone core, leading to changes in its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinacridone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various quinacridone derivatives with altered electronic and structural properties, which can be tailored for specific applications.
Applications De Recherche Scientifique
2-Methyl-7-toluidinoquinacridone-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other quinacridone derivatives and studying their properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a pigment in paints, inks, and plastics due to its vibrant color and stability.
Mécanisme D'action
The mechanism by which 2-Methyl-7-toluidinoquinacridone-6-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. In biological systems, it may interact with cellular components, leading to changes in cell signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinacridone: The parent compound of the quinacridone family, known for its vibrant pigments.
2-Methylquinacridone: A derivative with similar structural features but different functional groups.
7-Toluidinoquinacridone: Another derivative with a toluidine group, offering different electronic properties.
Uniqueness
2-Methyl-7-toluidinoquinacridone-6-carboxylic acid is unique due to its specific combination of functional groups, which impart distinct electronic and structural properties. This uniqueness makes it valuable for specific applications where tailored properties are required.
Propriétés
IUPAC Name |
7-methyl-2-(4-methylanilino)-9-oxo-10H-acridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-12-3-6-14(7-4-12)23-20-10-16-19(11-17(20)22(26)27)24-18-8-5-13(2)9-15(18)21(16)25/h3-11,23H,1-2H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHGKNSWHAENAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)C4=C(N3)C=CC(=C4)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001023358 | |
| Record name | 9,10-Dihydro-7-methyl-2-((4-methylphenyl)amino)-9-oxo-3-acridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101904-52-3 | |
| Record name | 2-Methyl-7-toluidinoquinacridone-6-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101904523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dihydro-7-methyl-2-((4-methylphenyl)amino)-9-oxo-3-acridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-7-TOLUIDINOQUINACRIDONE-6-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74K3K1P86M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



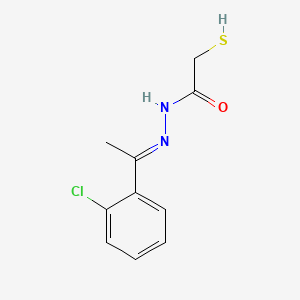


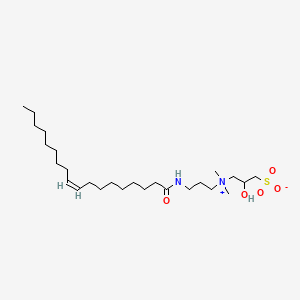
![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)](/img/structure/B12735836.png)

